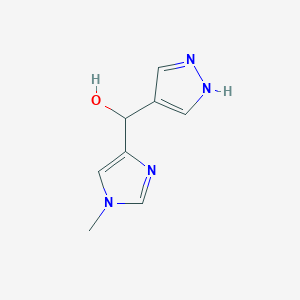
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reduction of 1-Methyl-1H-imidazol-4-carboxylic acid. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of alcohols or amines.
Substitution: The imidazole and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of (1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol involves interactions with various molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activities. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.
Pyrazole derivatives: Compounds such as celecoxib and pyrazole itself are structurally related.
Uniqueness
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to the combination of both imidazole and pyrazole rings in a single molecule. This dual functionality can lead to a broader range of biological activities and synthetic applications compared to compounds containing only one of these rings .
特性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
(1-methylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-4-7(9-5-12)8(13)6-2-10-11-3-6/h2-5,8,13H,1H3,(H,10,11) |
InChIキー |
XGRSGOZRSACIOQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


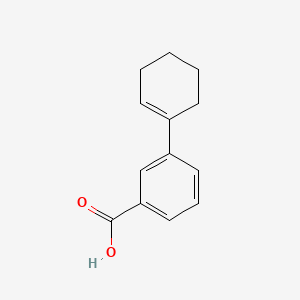
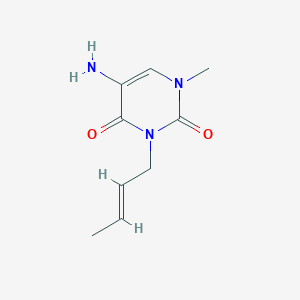
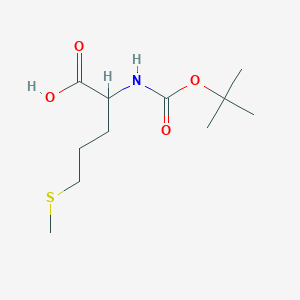

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
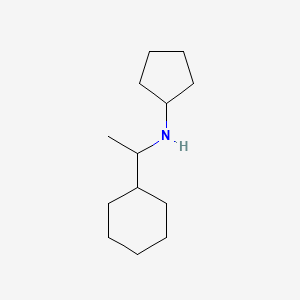
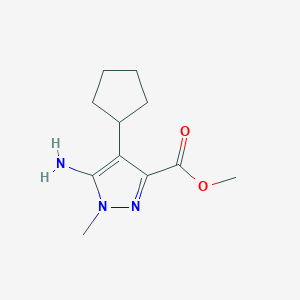
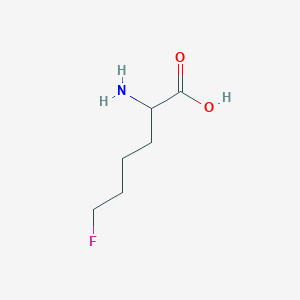
![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)


![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
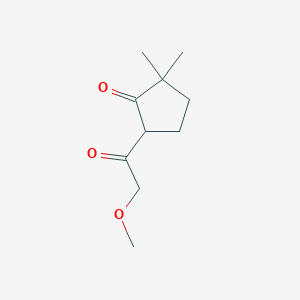
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
